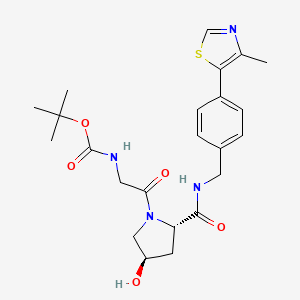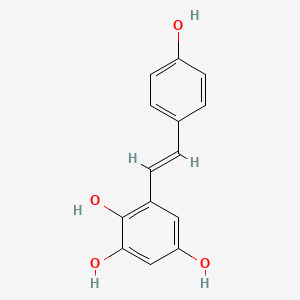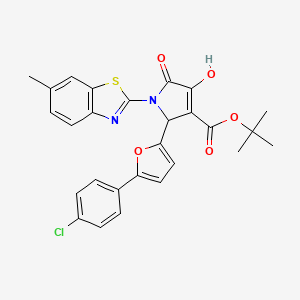
VH032 analogue-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032 analogue-1 is a synthetic compound that acts as a ligand for the von Hippel-Lindau (VHL) protein. It is an analog of VH032 and is used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to recruit E3 ligases, such as VHL, to target proteins for ubiquitination and subsequent proteasomal degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH032 analogue-1 involves several key steps, including the protection of functional groups, arylation, and deprotection. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. This compound undergoes a series of reactions, including C-H arylation using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr, followed by amine deprotection and amidation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
VH032 analogue-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, N-Boc-L-4-hydroxyproline, and various protecting groups. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .
Applications De Recherche Scientifique
VH032 analogue-1 has a wide range of scientific research applications, including:
Mécanisme D'action
VH032 analogue-1 exerts its effects by acting as a ligand for the VHL protein. It recruits the VHL protein to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins by harnessing the cellular ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to VH032 analogue-1 include:
VH032: The parent compound, which also acts as a ligand for VHL.
Me-VH032: A chiral benzylic amine analog of VH032.
VH101: A derivative with fluoro- and cyano-cyclopropyl capping groups.
Uniqueness
This compound is unique in its ability to remove protective groups under acidic conditions, making it directly usable for PROTAC molecular synthesis. This property enhances its utility as a key intermediate in the synthesis of PROTACs based on VHL ligands .
Propriétés
Formule moléculaire |
C23H30N4O5S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |
Clé InChI |
MLXIIIXJJLAGSR-MSOLQXFVSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)




![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)


